3-(2-Oxopropyl)benzaldehyde 3-(2-Oxopropyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13679328
InChI: InChI=1S/C10H10O2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6-7H,5H2,1H3
SMILES: CC(=O)CC1=CC(=CC=C1)C=O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3-(2-Oxopropyl)benzaldehyde

CAS No.:

Cat. No.: VC13679328

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Oxopropyl)benzaldehyde -

Specification

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 3-(2-oxopropyl)benzaldehyde
Standard InChI InChI=1S/C10H10O2/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6-7H,5H2,1H3
Standard InChI Key FKQUZBIBYPSTJM-UHFFFAOYSA-N
SMILES CC(=O)CC1=CC(=CC=C1)C=O
Canonical SMILES CC(=O)CC1=CC(=CC=C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-(2-Oxopropyl)benzaldehyde (IUPAC name: 3-(2-oxopropyl)benzaldehyde) has the molecular formula C10_{10}H10_{10}O2_{2} and a molecular weight of 162.19 g/mol. Its structure consists of a benzaldehyde moiety (C6_6H5_5CHO) with a 2-oxopropyl group (–CH2_2COCH3_3) attached to the aromatic ring’s third position (meta to the aldehyde group). Key computed properties include:

PropertyValueSource
XLogP3-AA1.2
Hydrogen bond donors1 (aldehyde proton)
Hydrogen bond acceptors3 (aldehyde, ketone)
Rotatable bonds4

The compound’s SMILES notation is O=CC1=CC=CC(=C1)CC(=O)C, and its InChIKey is NYFZWIIIOFTTKN-UHFFFAOYSA-N .

Spectroscopic Data

While direct spectroscopic data for 3-(2-Oxopropyl)benzaldehyde are scarce, analogs such as 4-(3-oxopropyl)benzaldehyde (ChemSpider ID: 23077718) provide reference points . For instance:

  • IR: Strong absorption bands at ~1700 cm1^{-1} (C=O stretching of aldehyde and ketone).

  • NMR: Aldehyde proton resonance at δ 9.8–10.2 ppm; ketone carbonyl carbon at δ 205–210 ppm in 13^{13}C NMR .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-(2-Oxopropyl)benzaldehyde can be inferred from methods used for structurally related compounds:

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of benzaldehyde derivatives. For example, reacting 3-bromobenzaldehyde with acetyl chloride in the presence of AlCl3_3 could yield the target compound after deprotection .

Reactivity Profile

The compound’s aldehyde and ketone groups enable diverse transformations:

  • Aldol Condensation: The aldehyde can undergo base-catalyzed condensation with ketones or esters.

  • Paal–Knorr Pyrrole Synthesis: The 1,4-diketone intermediate (formed via acid hydrolysis of furans) reacts with amines to generate pyrroles .

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (–CH2_2OH) using NaBH4_4 or LiAlH4_4.

Applications in Organic Synthesis

Precursor to Heterocycles

3-(2-Oxopropyl)benzaldehyde’s bifunctional groups make it valuable for constructing nitrogen- and oxygen-containing heterocycles. For example:

  • Tetrahydrofuropyridines: Acid-catalyzed cyclization with amines yields fused furan-pyridine systems, as demonstrated in the synthesis of tetrahydrofuro[3,2-c]pyridines .

  • Pyrrolopyridines: Reaction with aniline under Paal–Knorr conditions forms tetrahydro-1H-pyrrolo[3,2-c]pyridines, though yields may be modest (e.g., 19% in one study) .

Pharmaceutical Relevance

While no direct pharmacological studies on 3-(2-Oxopropyl)benzaldehyde exist, related compounds exhibit bioactivity:

  • Antibacterial Agents: Analogous dihydroxybenzaldehydes (e.g., DHMBA) show antibacterial properties .

  • β2_2-Adrenergic Agonists: Aryl-substituted aldehydes are intermediates in synthesizing bronchodilators like TD-5959 .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving precise substitution on the benzaldehyde ring remains challenging.

  • Stability: The aldehyde group is prone to oxidation, necessitating inert reaction conditions.

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.

  • Structure-Activity Relationships: Exploring bioactivity through systematic derivatization.

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